![molecular formula C22H19ClN2O2 B2888066 2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1332529-82-4](/img/structure/B2888066.png)
2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
This compound is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Molecular Structure Analysis
The molecular formula of this compound is C22H19ClN2O2 . It has a molecular weight of 378.85146 .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthetic Methodologies : Research has been conducted on developing synthetic methodologies for related compounds, such as the transformation of tetrahydroindole to functionalized furan-2-one–tetrahydroindole–cyclobutene sequences, showcasing the potential for complex chemical transformations and the synthesis of novel molecules (Sobenina et al., 2011).
- Radical Ring Closures : Studies on radical ring closures of carbon-centered radicals have led to the creation of quinolinone derivatives, highlighting the significance of radical chemistry in synthesizing heterocyclic compounds (Minin & Walton, 2003).
- Functionalization of Naphthol Quinoline Diones : The addition of amines to anthraquinone derivatives has been explored to produce functionalized naphthol quinoline diones, indicating the versatility of quinoline compounds in chemical synthesis (Barabanov et al., 1998).
Antioxidant Properties
- Research into the synthesis of pyrazolo[4,3-c]quinolin-3,4-diones has identified their potential antioxidant properties, demonstrating the application of quinoline derivatives in exploring new antioxidants (Tomassoli et al., 2016).
Corrosion Inhibition
- Studies on quinoxalines as corrosion inhibitors for copper in acidic environments have utilized quantum chemical calculations, linking the molecular structure to inhibition efficiency and suggesting the use of quinoline derivatives in materials science (Zarrouk et al., 2014).
Catalysis and Material Science
- The development of catalytic processes and the synthesis of new materials have also been explored, such as the use of rhodium(I)-catalyzed reactions for the synthesis of quinolinone derivatives, which can contribute to advancements in catalysis and organic synthesis (Wu et al., 2018).
Future Directions
Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
2-[2-(2-chloro-6-propan-2-ylquinolin-3-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-13(2)14-7-8-19-16(11-14)12-15(20(23)24-19)9-10-25-21(26)17-5-3-4-6-18(17)22(25)27/h3-8,11-13H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQFDZDBZUWJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CC(=C(N=C2C=C1)Cl)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione |
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